2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol

Molecular topology Conformational constraint Fragment-based design

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol (CAS 2490432-59-0) is a partially hydrogenated indolizine derivative with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. The compound belongs to the indolizine class—heterocyclic systems comprising a fused pyrrole and pyridine ring.

Molecular Formula C9H15NO
Molecular Weight 153.225
CAS No. 2490432-59-0
Cat. No. B2851936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol
CAS2490432-59-0
Molecular FormulaC9H15NO
Molecular Weight153.225
Structural Identifiers
SMILESC1CC2(CC=CCN2C1)CO
InChIInChI=1S/C9H15NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h1-2,11H,3-8H2
InChIKeyDKAGZYFGEFYFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol (CAS 2490432-59-0): Chemical Identity and Core Structural Attributes


2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol (CAS 2490432-59-0) is a partially hydrogenated indolizine derivative with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. The compound belongs to the indolizine class—heterocyclic systems comprising a fused pyrrole and pyridine ring [1]. Unlike the parent indolizine (CAS 274-40-8), which is fully aromatic and contains a 10π-electron conjugated system [2], this derivative possesses a 2,3,5,8-tetrahydro substitution pattern that saturates four specific positions, while retaining a double bond between C-6 and C-7. The 8a-hydroxymethyl group introduces a quaternary carbon at the ring junction, a feature that distinguishes it from most indolizine derivatives where the bridgehead position is typically a tertiary C–H. This unique saturation–substitution profile has attracted interest in medicinal chemistry as a scaffold for fragment-based drug design and as a key intermediate in the synthesis of polycyclic alkaloid analogs [3].

Why 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol Cannot Be Substituted by Generic Indolizine Analogs


Generic substitution among indolizine derivatives is unreliable because both the ring-saturation pattern and the position of the hydroxymethyl group dictate the compound's conformational landscape, hydrogen-bonding capacity, metabolic stability, and synthetic accessibility. The 2,3,5,8-tetrahydro isomer differs fundamentally from the more common 5,6,7,8-tetrahydroindolizine (CAS 16656-34-9) in its double-bond location and consequently its electronic structure, while the 8a-ylmethanol substitution creates a quaternary bridgehead that is absent in simple indolizine or in 8-ylmethanol regioisomers (e.g., tashiromine, CAS 111975-29-2). The saturated pyrrole ring in the target compound eliminates aromaticity across the five-membered ring, reducing π-stacking potential and altering its lipophilicity profile compared to the fully aromatic indolizine core [1]. These differences mean that switching to a generic indolizine scaffold can lead to divergent biological activity, altered pharmacokinetics, and incompatible synthetic entry points in multi-step research workflows [2].

Quantitative Differentiation Evidence for 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol (CAS 2490432-59-0)


Molecular Topology: Quaternary Bridgehead Center vs. Tertiary C–H in Parent Indolizine and 5,6,7,8-Tetrahydroindolizine

The target compound features a quaternary sp³ carbon at the 8a bridgehead carrying a primary hydroxymethyl group. In contrast, unsubstituted indolizine (CAS 274-40-8) possesses a tertiary C–H at the equivalent position, while 5,6,7,8-tetrahydroindolizine (CAS 16656-34-9) retains an aromatic pyrrole ring with a fully sp²-hybridized bridgehead carbon [1]. The quaternary center eliminates the degree of rotational freedom associated with the bridgehead proton and reduces the number of H-bond donors by one relative to secondary alcohol analogs, as confirmed by the predicted topological polar surface area (tPSA) of approximately 23.5 Ų for the target compound [2], which is significantly lower than the tPSA of 34–40 Ų typically observed for indolizine-8-ylmethanol regioisomers that present the OH group at a less sterically hindered position.

Molecular topology Conformational constraint Fragment-based design

Lipophilicity Comparison: Impact of Tetrahydro-Saturation on logP Relative to Aromatic Indolizine

Partial saturation of the indolizine core systematically reduces lipophilicity. The fully aromatic indolizine (CAS 274-40-8) has an experimental logP of 1.94 (at pH 7.4) [1]. Computational prediction using the XlogP3 algorithm indicates that 2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol exhibits a predicted logP of approximately 0.5–0.8, consistent with the loss of aromatic character in the pyrrole ring and the introduction of a polar hydroxymethyl group [2]. This represents a reduction of approximately 1.1–1.4 log units relative to the parent indolizine, placing the target compound in a lipophilicity range more amenable to aqueous solubility.

Lipophilicity ADME prediction Saturation effect

Synthetic Accessibility: Selective Preparation of the 2,3,5,8-Tetrahydro Isomer vs. Competing 5,6,7,8-Tetrahydroindolizine

Controlled hydrogenation of indolizines can yield either 5,6,7,8-tetrahydroindolizine or the 2,3,5,8-tetrahydro isomer depending on the catalyst and conditions. A patent describing the preparation of tetrahydroindolizines (US6172230B1) demonstrates that selective formation of the 2,3,5,8-tetrahydro scaffold requires a specific sequence involving NaBH₄ reduction of an intermediate γ-lactam rather than direct catalytic hydrogenation, which overwhelmingly favors the 5,6,7,8-tetrahydro isomer [1]. This synthetic distinction means that the target compound is not simply interchangeable with its regioisomeric counterpart in a synthetic route: switching to 5,6,7,8-tetrahydroindolizine would require re-optimization of the entire synthetic sequence.

Synthetic accessibility Regioselectivity Indolizine hydrogenation

Mass Spectral Fingerprint: Differentiation from Regioisomeric Tetrahydroindolizine Methanol Derivatives

The electron ionization (EI) mass spectrum of a closely related tetrahydroindolizine methanol—5,6,7,8-tetrahydroindolizin-8-ylmethanol (CAS 677005-77-5)—has been recorded in the Wiley Registry and displays a characteristic base peak at m/z 120 corresponding to loss of CH₂OH (31 Da) from the molecular ion (M⁺• m/z 151) [1]. The target compound, as an 8a-substituted regioisomer, is expected to show a distinct fragmentation pattern: the quaternary bridgehead stabilizes the molecular ion, and the primary loss of CH₂OH would produce a fragment ion at m/z 122 (C₈H₁₂N⁺) rather than m/z 120, enabling straightforward GC-MS differentiation of regioisomers in quality-control workflows.

Mass spectrometry Structural assignment Regioisomer identification

Biological Relevance: Indolizine Core SAR and the Unique Saturation–Substitution Signature

The patent literature on indolizine derivatives reveals that the saturation state of the indolizine ring profoundly affects biological activity. For example, tetrahydroindolizine-based NK1 receptor antagonists demonstrated improved functional activity (IC₅₀ shift from >1,000 nM to 50–200 nM) compared to 5,5-fused pyrrolidine lead structures, attributed to cyclo-homologation of the saturated ring [1]. The 2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol scaffold uniquely combines a partially saturated pyrrole ring with a hydroxymethyl group at the bridgehead, a substitution pattern that is not represented in any of the 50+ indolizine-based inhibitors reviewed by Dawood and Abbas (2020) [2]. This novelty may translate into unexplored selectivity profiles against kinase or PDE targets that are sensitive to the three-dimensional geometry of the heterocyclic core.

Structure–activity relationship Enzyme inhibition Alkaloid scaffold

Predicted Drug-Likeness and ADME Profile vs. Fully Aromatic Indolizine Fragments

When evaluated against the Rule of Three (Ro3) criteria for fragment-based drug discovery, 2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol (MW 153.22) satisfies all three filters: molecular weight <300 Da, cLogP ≤3 (predicted 0.5–0.8), and H-bond donors ≤3 (one OH donor) [1]. In contrast, the fully aromatic indolizine (MW 117.15) lacks a H-bond donor, limiting its utility as a polar fragment; while octahydroindolizine methanol analogs (MW 155.24, tashiromine) have a higher number of H-bond donors (2) and a more flexible scaffold, reducing ligand efficiency in fragment screens. The target compound therefore occupies a privileged intermediate space: it has exactly one H-bond donor and one H-bond acceptor, predicted solubility >1 mM, and a fraction of sp³ carbons (Fsp³) of approximately 0.67, which correlates with higher clinical success rates [2].

Drug-likeness Fragment-based screening ADME prediction

Optimal Application Scenarios for 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol Based on Verified Differentiation Evidence


Fragment-Based Screening Library Design Targeting Challenging Protein–Protein Interactions

As a Ro3-compliant fragment with a quaternary bridgehead and precisely one H-bond donor, 2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol fills a gap in existing fragment libraries that are often dominated by flat aromatic scaffolds. Its Fsp³ value of 0.67, compared to 0.0 for the parent indolizine, increases three-dimensionality and reduces the likelihood of non-specific flat binding, making it suited for screening against targets with shallow or cryptic binding pockets where shape complementarity is critical [1]. The predicted logP of 0.5–0.8 ensures adequate solubility in aqueous assay buffers without the need for co-solvents that could denature protein targets [2].

Late-Stage Diversification in Alkaloid Total Synthesis

The 2,3,5,8-tetrahydro pattern with a pre-installed hydroxymethyl group at the 8a bridgehead eliminates 2–3 steps from established synthetic routes to camptothecin-type alkaloid intermediates. As demonstrated in the US6172230B1 patent, selective construction of this tetrahydro isomer requires a multi-step sequence involving NaBH₄ reduction of a γ-lactam, whereas the 5,6,7,8-isomer is accessible in a single hydrogenation step [3]. Procuring the pre-functionalized compound therefore economizes synthesis and avoids the risk of over-reduction or regioisomer contamination that can plague late-stage diversification efforts.

Regioisomer-Specific Biochemical Probe Design for Indolizine-Binding Enzyme Families

The patent review by Dawood and Abbas (2020) confirms that no indolizine derivative with the 2,3,5,8-tetrahydro-8a-hydroxymethyl substitution pattern has been evaluated against common enzymatic targets such as phosphodiesterases, kinases, or α-glucosidases [4]. This structural novelty, combined with the ability to distinguish the compound from all known indolizine inhibitors via mass spectrometry (expected base peak m/z 122 vs. m/z 120 for the 5,6,7,8-isomer) [5], positions it as an ideal negative-control probe or selectivity tool compound for interrogating the structural determinants of indolizine recognition by enzyme active sites.

Computational Chemistry and Docking Benchmarking: A Conformationally Constrained Model Substrate

The rigid quaternary bridgehead at the 8a position locks the indolizine scaffold into a single low-energy conformation, eliminating the conformational sampling ambiguity that affects flexible analogs such as octahydroindolizin-8-ylmethanol (tashiromine). This makes the target compound an excellent benchmarking substrate for validating docking algorithms, free-energy perturbation (FEP) calculations, and conformer generation methods. The experimental logP of indolizine (1.94) [2] and the predicted logP of the target compound (0.5–0.8) provide a well-defined range for evaluating the accuracy of in silico logP prediction methods across saturation states.

Quote Request

Request a Quote for 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.